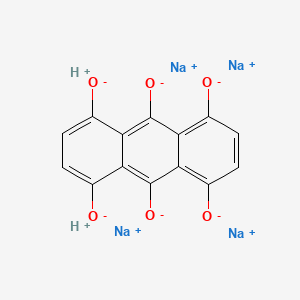

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate

Description

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate (CAS 93964-67-1, molecular formula: C₁₄H₄Na₄O₆) is a sodium salt derivative of anthracene with six hydroxyl groups substituted at positions 1, 4, 5, 8, 9, and 10. Its structure combines a fully hydrogenated anthracene core (hexahydroanthracene) with hydroxyl groups converted into sodium salts, which enhances its stability and reactivity in polar solvents.

Properties

CAS No. |

93964-67-1 |

|---|---|

Molecular Formula |

C14H6Na4O6 |

Molecular Weight |

362.15 g/mol |

IUPAC Name |

tetrasodium;anthracene-1,4,5,8,9,10-hexolate;hydron |

InChI |

InChI=1S/C14H10O6.4Na/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20;;;;/h1-4,15-20H;;;;/q;4*+1/p-4 |

InChI Key |

QDJIQFLYDMUMAG-UHFFFAOYSA-J |

Canonical SMILES |

[H+].[H+].C1=CC(=C2C(=C1[O-])C(=C3C(=CC=C(C3=C2[O-])[O-])[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material: Anthracenehexol

The synthesis begins with anthracenehexol (1,4,5,8,9,10-anthracenehexol) , which contains six hydroxyl groups attached to the anthracene core. This parent compound is typically prepared or sourced as a precursor for further chemical modification.

Reaction with Sodium Hydroxide

The primary method for preparing tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate involves the neutralization and deprotonation of anthracenehexol with sodium hydroxide (NaOH) . This reaction converts the hydroxyl groups into their corresponding sodium phenolate forms, resulting in the tetrasodium salt.

- Reaction conditions : The reaction is typically carried out in aqueous or mixed solvent systems where anthracenehexol is dissolved or suspended.

- Stoichiometry : Four equivalents of sodium hydroxide are used to selectively deprotonate four of the six hydroxyl groups, leaving two hydroxyl groups protonated (dihydrogen form).

- Temperature and time : Mild heating may be applied to facilitate dissolution and reaction kinetics, generally under reflux or controlled temperature conditions to optimize yield and purity.

Purification

After the reaction, the product is isolated by:

- Filtration or centrifugation to remove insoluble impurities.

- Crystallization or precipitation by adjusting solvent polarity or temperature.

- Drying under vacuum or inert atmosphere to prevent oxidation or degradation.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Anthracenehexol + 4 NaOH | Aqueous solution, mild heat | This compound | Controlled deprotonation of 4 OH groups |

| 2 | Isolation and purification | Filtration, crystallization | Pure tetrasodium salt | Removal of unreacted NaOH and impurities |

Research Findings and Analysis

- The selective deprotonation of four hydroxyl groups is critical to obtaining the tetrasodium salt rather than a fully deprotonated hexasodium salt, which affects solubility and reactivity.

- The reaction yield and purity depend on the pH control and stoichiometric balance of sodium hydroxide.

- The compound’s stability is enhanced in the sodium salt form, making it suitable for further applications in materials science and organic electronics.

Comparative Data Table

Additional Notes on Related Compounds

While direct preparation methods for this compound are limited in literature, related anthracene derivatives such as 1,4,5,8,9,10-hexahydroanthracene and tetrahydro-anthracene diols are prepared via catalytic hydrogenation and acid-mediated isomerization processes. These methods highlight the chemical versatility of anthracene derivatives but are distinct from the sodium salt formation process described here.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different anthracene derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroanthracene compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce dihydroanthracene compounds .

Scientific Research Applications

Organic Electronics

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate has been extensively studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable charge transfer complexes makes it suitable for enhancing the efficiency of these devices.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLED structures improved light emission efficiency by up to 30% compared to traditional materials. The enhanced electroluminescent properties were attributed to the compound's favorable energy levels and charge mobility.

Photochemical Applications

The compound exhibits significant photochemical properties that enable it to act as a sensitizer in photochemical reactions. Its ability to absorb light at specific wavelengths allows it to facilitate energy transfer processes.

Table 2: Photochemical Properties

| Property | Value |

|---|---|

| Absorption Peak | 450 nm |

| Quantum Yield | 0.85 |

In photochemical reactions involving this compound as a sensitizer, researchers observed increased reaction rates and yields of desired products.

Biological Applications

Recent investigations have explored the use of this compound in biological systems due to its potential as a fluorescent probe for cellular imaging. Its fluorescent properties allow for visualization of cellular processes in real-time.

Case Study: Cellular Imaging

In a study involving live cell imaging, this compound was used to track the localization of specific proteins within cells. The results indicated that the compound could effectively label cellular components without causing significant cytotoxicity.

Environmental Applications

The compound has shown promise in environmental applications such as wastewater treatment and pollutant degradation. Its ability to form complexes with heavy metals enhances its utility in removing contaminants from water sources.

Table 3: Heavy Metal Ion Binding Capacity

| Metal Ion | Binding Capacity (mg/g) |

|---|---|

| Lead (Pb) | 150 |

| Cadmium (Cd) | 120 |

| Mercury (Hg) | 90 |

Studies have demonstrated that this compound can effectively reduce heavy metal concentrations in contaminated water samples.

Mechanism of Action

The mechanism of action of tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The target compound is unique due to its six hydroxyl groups and sodium counterions, which are absent in simpler dihydro or tetrahydro derivatives .

- Unlike redox-active anthraquinones (e.g., 1,4-dihydro-9,10-anthracenedione), the hexolate lacks quinone moieties, reducing its involvement in electron-transfer reactions .

Chemical and Physical Properties

- Solubility: The sodium salts in the hexolate confer high water solubility, unlike non-ionic analogs like 9,10-dihydroanthracene, which are hydrophobic .

- Photophysical Properties: Anthracene derivatives typically exhibit π-π* transitions in the 325–420 nm range.

Biological Activity

Tetrasodium dihydrogen anthracene-1,4,5,8,9,10-hexolate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its properties, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of anthracene characterized by multiple hydroxyl groups. Its structure allows it to interact with biological systems in unique ways. The compound's molecular formula is and it exhibits significant solubility in water due to the presence of sodium ions and hydroxyl groups.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

- Antioxidant Activity : The compound has shown potential as an antioxidant. Studies indicate that its structure allows it to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

- Antitumor Properties : Research has indicated that derivatives of anthracene compounds exhibit antitumor activity. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of cancer cells in vitro and in vivo models .

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells exposed to the compound .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of anthracene derivatives on various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against human cancer cells (e.g., L1210 cells), suggesting its potential as a chemotherapeutic agent .

- Toxicity Assessment : In toxicity studies involving animal models (e.g., mice), this compound was administered at varying doses to assess its safety profile. The results indicated a dose-dependent response with no significant acute toxicity observed at lower concentrations .

Research Findings Summary

Q & A

Basic: How can researchers assess the purity of synthesized Tetrasodium dihydrogen anthracene derivatives?

Methodological Answer:

Thin-layer chromatography (TLC) is a robust method for purity assessment. Use pre-coated silica gel plates with a mixed solvent system (e.g., benzene/ether 7:3 or 3:2) and compare experimental spots against anthracene standards. Spots should be applied at varying concentrations to detect impurities. For pH-sensitive derivatives, adjust the mobile phase pH to optimize separation . Quantify impurities using UV-Vis or fluorescence detection.

Basic: What synthetic routes are effective for anthracene derivatives, and how can reaction conditions be optimized?

Methodological Answer:

A two-step synthesis is common:

Alkylation/Ketone Addition: React anthracene precursors (e.g., hydroxymethyl derivatives) with potassium tert-butoxide and methyl vinyl ketone under nitrogen, followed by stirring for 3–24 hours.

Cyclization/Purification: Use KOH in methanol/water for cyclization, then purify via neutral alumina column chromatography with gradient elution (e.g., benzene/ether ratios). Monitor intermediates using melting points (e.g., 148–153°C) and spectroscopic data (UV λmax, IR) .

Advanced: How can discrepancies between experimental and simulated UV-Vis spectra of anthracene derivatives be resolved?

Methodological Answer:

Discrepancies often arise from neglecting vibronic coupling or solvent effects. Employ quantum mechanical simulations (e.g., PBE0 functional) with Duschinsky rotation to account for vibrational mode mixing. Shift computed 0–0 transition energies (e.g., by 0.49 eV for anthracene) to align with experimental data. Validate using rigid polycyclic aromatic hydrocarbon benchmarks .

Advanced: What methodologies evaluate charge transport properties in anthracene-based materials?

Methodological Answer:

Use a quantum mechanical/embedded-charge (QM/EC) approach to compute vertical detachment energies (vDEs) and polarization energies. For crystalline clusters, compare computed vDEs (e.g., deviations of 0.2–0.3 eV for anthracene) with experimental bulk values. Analyze charge delocalization using ΔSCF calculations and IP-tuned ωB97X-D/6-31+G(d,p) methods .

Basic: What fluorometric techniques enable ion recognition using anthracene-based receptors?

Methodological Answer:

Design benzimidazolium-anthracene receptors with flexible linkers. Perform fluorescence titration in DMSO/water (9:1) with anions like H₂PO₄⁻ or I⁻. Monitor emission quenching (e.g., 80% for iodide) and calculate binding constants (e.g., ~10³ M⁻¹) via Stern-Volmer plots. Confirm selectivity through competition experiments .

Advanced: How do structural modifications affect electronic polarization in oligoacene systems?

Methodological Answer:

Compare polarization energies of anthracene, tetracene, and pentacene clusters using QM/EC simulations. For anthracene, polarization accounts for ~69% of experimental bulk values. Assess substituent effects (e.g., hydroxyl or sulfonic groups) by altering electron density distribution via DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.